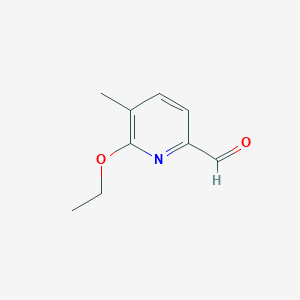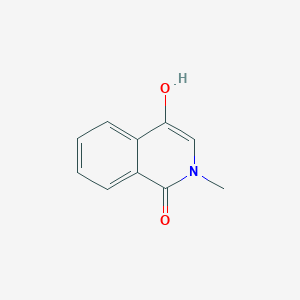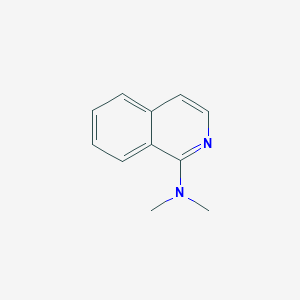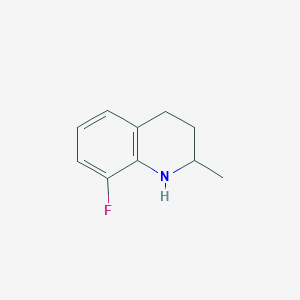![molecular formula C6H5N3OS B11916644 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11916644.png)
7-Aminothieno[3,2-D]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Aminothieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with formamide under acidic conditions to form the desired thienopyrimidine core . Another approach includes the use of 2-aminothiophene-3-carbonitrile, which undergoes cyclization with formamide in the presence of a catalyst such as polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
7-Aminothieno[3,2-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino group or other positions on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thienopyrimidines depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, showing cytotoxic effects against certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, the compound may induce apoptosis by interfering with DNA replication and repair mechanisms .
類似化合物との比較
Similar Compounds
Thieno[2,3-D]pyrimidin-4(3H)-one: Another member of the thienopyrimidine family with similar biological activities.
Pyrrolo[2,3-D]pyrimidin-4(3H)-one: A structurally related compound with notable anticancer properties.
Quinazolin-4(3H)-one: Known for its diverse pharmacological activities, including anticancer and anti-inflammatory effects.
Uniqueness
7-Aminothieno[3,2-D]pyrimidin-4(3H)-one stands out due to its unique fused ring system and the presence of an amino group, which enhances its reactivity and potential for derivatization. This compound’s versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable candidate for further research and development .
特性
分子式 |
C6H5N3OS |
|---|---|
分子量 |
167.19 g/mol |
IUPAC名 |
7-amino-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,7H2,(H,8,9,10) |
InChIキー |
QJVVOPXHWFEQPK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(S1)C(=O)NC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)









